molecular formula C11H18BrNO2Si B8161243 5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one

5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one

Cat. No.: B8161243
M. Wt: 304.25 g/mol
InChI Key: BOKTYEZNZNMISL-UHFFFAOYSA-N
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Description

5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one: is a chemical compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom at the fifth position of the pyridine ring and a trimethylsilyl group attached to an ethoxy methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one typically involves the bromination of a pyridin-2(1H)-one derivative followed by the introduction of the trimethylsilyl ethoxy methyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted pyridin-2(1H)-one derivatives.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridin-2(1H)-one derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the modification of material properties, making it useful in various applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the trimethylsilyl group can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • 5-Bromoindole

Comparison: Compared to similar compounds, 5-Bromo-1((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one is unique due to the presence of the ethoxy methyl group, which can influence its reactivity and solubility. The trimethylsilyl group also imparts specific steric and electronic properties that can affect the compound’s behavior in chemical reactions and biological systems. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-bromo-1-(2-trimethylsilylethoxymethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2Si/c1-16(2,3)7-6-15-9-13-8-10(12)4-5-11(13)14/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKTYEZNZNMISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromopyridin-2(1H)-one (2.01 g, 11.55 mmol) in DMF (30 mL) at 0° C. was added sodium hydride (0.924 g, 23.10 mmol). The reaction mixture was stirred for 1 h at room temperature. To this, (2-(chloromethoxy)ethyl)trimethylsilane (2.89 g, 17.33 mmol) was added slowly. The reaction mixture was stirred overnight. LCMS—0.26 min, MH+ 304.1 (non-polar method). The reaction was quenched with sat. aq. NH4Cl, and then diluted with ethyl acetate. The reaction mixture was extracted with EtOAc. The combined organics were washed with water and brine, then dried over sodium sulfate, filtered off and concentrated in vacuo. The crude product was purified by flash chromatography column using 0-50% EtOAc/heptane. 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one was obtained as a yellow viscous liquid. LCMS (m/z): 304/306 (MH+), 0.95 min.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
0.924 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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